molecular formula C20H15N3O6S2 B2549200 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate CAS No. 896007-97-9

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate

Cat. No.: B2549200
CAS No.: 896007-97-9
M. Wt: 457.48
InChI Key: HVWCYPWROLDCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate is a heterocyclic compound featuring a 4H-pyran-3-yl core substituted with a benzofuran-2-carboxylate ester and a thioether-linked 5-propionamido-1,3,4-thiadiazol-2-yl moiety. This structure integrates pharmacophores known for diverse biological activities: benzofuran derivatives are associated with enzyme inhibition (e.g., urease) , while 1,3,4-thiadiazoles are recognized for antimicrobial and receptor antagonism properties . The propionamido group may enhance solubility or target binding efficiency.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6S2/c1-2-17(25)21-19-22-23-20(31-19)30-10-12-8-13(24)16(9-27-12)29-18(26)15-7-11-5-3-4-6-14(11)28-15/h3-9H,2,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCYPWROLDCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that exhibits a range of biological activities due to its unique structural components. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a pyran ring , a thiadiazole moiety , and an ester group , contributing to its diverse biological activities. Its molecular formula is characterized by a substantial molecular weight of approximately 423.5 g/mol, which is significant for its interactions with biological targets.

Antimicrobial Properties

The thiadiazole component of the compound is known for its antimicrobial properties . Research indicates that derivatives of thiadiazoles exhibit significant activity against various pathogens. For instance, modifications in the thiadiazole structure can enhance its efficacy against specific microbial strains.

Antifungal Activity

The pyran ring structure contributes to the compound's antifungal activity . Studies have shown that derivatives of this compound can effectively inhibit fungal pathogens such as those causing rice sheath blight. This suggests potential applications in agricultural pest control.

Nematocidal Activity

Research findings indicate that certain derivatives possess notable nematocidal activity against pests like Bursaphelenchus xylophilus, indicating the compound's potential as an effective agricultural agent.

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran is believed to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that modifications on the thiadiazole and pyran rings significantly influence binding affinity and specificity to these targets.

Synthesis Pathways

The synthesis of this compound typically involves several steps starting from readily available precursors. The complexity of the synthesis highlights the potential for creating derivatives with altered biological properties or enhanced pharmacokinetics.

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activities based on structural differences. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaKey Features
5-propionamido-thiadiazoleC7H8N4OSContains a thiadiazole ring; known for antimicrobial properties
Pyran-based antifungal agentsVariableExhibits antifungal activity due to pyran structure
Benzoate derivativesVariableDiverse biological effects attributed to ester functionality

Case Studies

Several studies have evaluated the compound's efficacy in various biological assays:

  • Antimicrobial Assays : In vitro tests demonstrated that modifications on the thiadiazole moiety enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Field trials indicated effectiveness against rice sheath blight, showcasing its potential as an agricultural fungicide.
  • Nematocidal Effects : Laboratory studies revealed significant nematode mortality rates when exposed to specific derivatives, supporting further development for pest control applications.

Comparison with Similar Compounds

ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

  • Key Features : Pyran core with pyrimidin-2-ylthio and 4-nitrobenzoate substituents.
  • Target : APJ receptor antagonist (IC₅₀: 0.70–1.75 μM in cAMP/β-arrestin assays) with >37-fold selectivity over AT1 receptors and minimal off-target GPCR activity (κ-opioid and benzodiazepine receptors at 10 μM) .
  • Significance : First reported APJ antagonist, used to study apelin/APJ signaling.

Benzofuran-2-carbohydrazide Derivatives (Compounds 1–22)

  • Key Features : Benzofuran-2-carbohydrazide scaffold modified with aryl aldehydes.
  • Target : Urease inhibitors (e.g., compound 15: IC₅₀ = 2.8 μM), with selectivity dependent on substituent groups .
  • Significance : Demonstrates benzofuran’s versatility in enzyme inhibition.

Ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate

  • Key Features : Benzofuran-2-carboxylate with piperazine substitution.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Target/Activity IC₅₀/EC₅₀ Selectivity Notes
Target Compound (this article) 4H-pyran-3-yl Benzofuran-2-carboxylate, 5-propionamido-1,3,4-thiadiazole Hypothesized: GPCRs/enzymes N/A* Likely influenced by thiadiazole
ML221 4H-pyran-3-yl Pyrimidin-2-ylthio, 4-nitrobenzoate APJ antagonist 0.70–1.75 μM >37× selectivity over AT1
Benzofuran-2-carbohydrazide (Compound 15) Benzofuran Carbohydrazide, aryl aldehyde Urease inhibition 2.8 μM Substituent-dependent selectivity

*Direct data unavailable; inferences based on structural analogs.

Research Findings and Mechanistic Insights

Pharmacological Profile

  • Thiadiazole vs. Pyrimidine : The 1,3,4-thiadiazole group in the target compound may confer broader antimicrobial activity compared to ML221’s pyrimidine, which is more receptor-specific .
  • Benzofuran vs. Nitrobenzoate : Benzofuran-2-carboxylate could shift activity toward enzyme inhibition (e.g., urease) rather than GPCR antagonism, as seen in ML221 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis is typically required, involving:

  • Step 1 : Coupling of the benzofuran-2-carboxylate moiety with the pyran-3-yl core under Mitsunobu or nucleophilic substitution conditions (e.g., using DCC/DMAP as catalysts) .
  • Step 2 : Introduction of the 1,3,4-thiadiazole-thioether group via thiol-alkylation or Michael addition, often requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) .
  • Key conditions : Monitor reaction progress via TLC/HPLC; purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane). Typical yields range from 60–80% .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC/GC-MS : Assess purity (>95% recommended for biological assays) .
  • NMR (¹H/¹³C) : Confirm regioselectivity of substitutions (e.g., pyran C-3 vs. C-6 positions) and detect stereochemical impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., thiadiazole orientation) using single-crystal diffraction .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, topoisomerase II) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Approach :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to assess bioavailability discrepancies .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-response refinement : Adjust dosing regimens in animal models based on in vitro IC₅₀ values and toxicity thresholds .

Q. What strategies can elucidate the structure-activity relationship (SAR) of the thiadiazole-thioether moiety?

  • Methodology :

  • Analog synthesis : Replace the thiadiazole with isosteres (e.g., 1,2,4-triazole, oxadiazole) and compare bioactivity .
  • Computational modeling : Perform DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Data correlation : Tabulate substituent effects on activity (e.g., electron-withdrawing groups enhance antimicrobial potency) .

Q. How can the compound’s mechanism of action be investigated at the molecular level?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., bacterial DNA gyrase) .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or 2D-DIGE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.